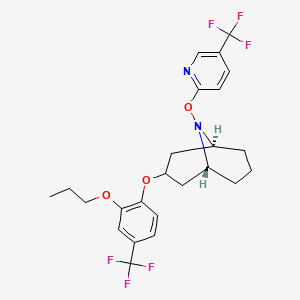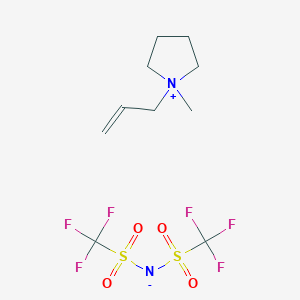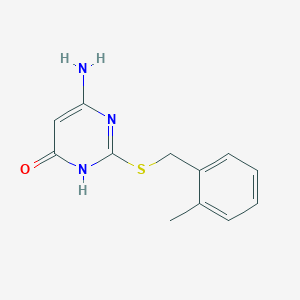![molecular formula C12H7BrN2OS B1384104 4-(4-bromofenil)tieno[3,2-d]pirimidin-4(3H)-ona CAS No. 827614-31-3](/img/structure/B1384104.png)
4-(4-bromofenil)tieno[3,2-d]pirimidin-4(3H)-ona
Descripción general
Descripción
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a bromophenyl group at the 7-position further enhances its chemical properties, making it a valuable target for synthesis and research.
Aplicaciones Científicas De Investigación
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent.
Biological Research: The compound has shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis.
Chemical Biology: It serves as a valuable scaffold for the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
The primary target of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .
Mode of Action
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of EZH2 . By binding to EZH2, it prevents the enzyme from adding methyl groups to histones, a process known as methylation. This methylation can lead to the repression of tumor suppressor genes. Therefore, by inhibiting EZH2, the compound can potentially prevent the progression of cancer .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting this process, the compound can lead to the reactivation of tumor suppressor genes, thereby exerting its antitumor effects .
Result of Action
The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis (programmed cell death) in a concentration-dependent manner and inhibit cell migration . These effects contribute to its potential as an antitumor agent .
Análisis Bioquímico
Biochemical Properties
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . By binding to the active sites of these enzymes, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can modulate their activity, leading to altered cellular responses. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . Furthermore, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites . This binding can prevent substrate access and subsequent catalytic activity, leading to downstream effects on cellular processes. Additionally, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to modulate signaling pathways and transcription factors further contributes to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These findings suggest that the compound’s effects are both immediate and long-lasting, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA, RNA, and proteins . The presence of targeting signals and post-translational modifications can direct 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one to specific subcellular compartments, enhancing its efficacy and specificity . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This includes the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The thieno[3,2-d]pyrimidine core can be formed through cyclization of precursor molecules.
Common Reagents and Conditions
Formic Acid: Used as a one-carbon source reagent in cyclization reactions.
Triethyl Orthoformate: Another reagent used in the cyclization process.
Major Products
The major product of these reactions is the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core structure, with the bromophenyl group enhancing its chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activity.
Thieno[3,4-b]pyridine Derivatives: These compounds also exhibit diverse biological activities and are synthesized through similar cyclization reactions.
Uniqueness
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to the presence of the bromophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a unique and valuable compound for further research and development in medicinal chemistry .
Propiedades
IUPAC Name |
7-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNENCAUDZLYMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


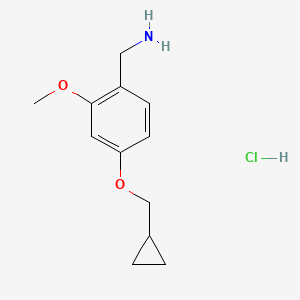
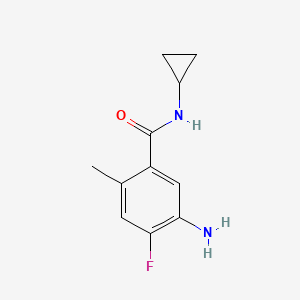
![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)
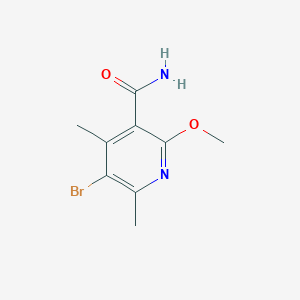
![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
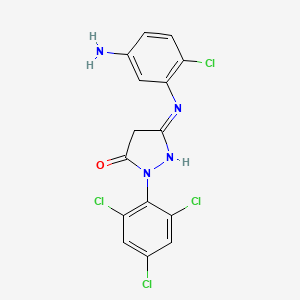

![7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone](/img/structure/B1384037.png)
